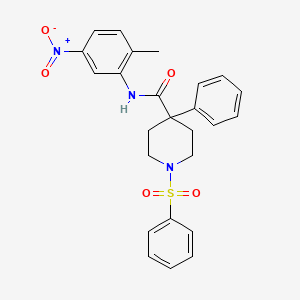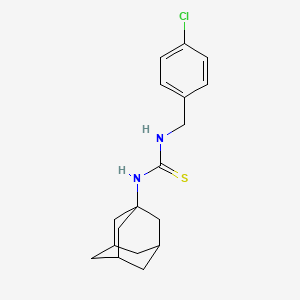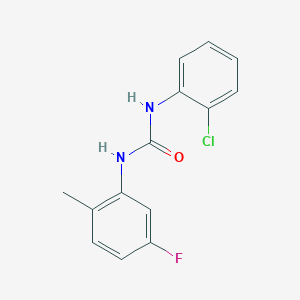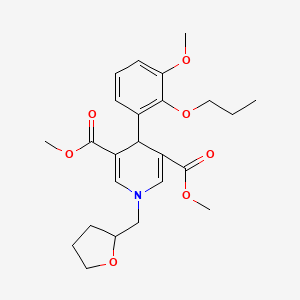![molecular formula C24H22N2O5 B4164141 methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B4164141.png)
methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate
Descripción general
Descripción
Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate, commonly known as MPB, is a synthetic compound that belongs to the class of benzamide derivatives. MPB has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research.
Mecanismo De Acción
The mechanism of action of MPB involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and survival. MPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell cycle progression. By inhibiting HDACs, MPB can induce apoptosis and cell cycle arrest in cancer cells. MPB has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway that is frequently activated in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
MPB has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, inhibition of angiogenesis, and inhibition of amyloid-beta aggregation. Additionally, MPB has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using MPB in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, MPB has been shown to exhibit a high degree of selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using MPB in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on MPB. One of the potential applications of MPB is in the development of novel cancer therapies. Further research is needed to investigate the efficacy of MPB in vivo and to optimize its pharmacokinetic properties. Additionally, MPB could be investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Finally, further studies are needed to elucidate the mechanism of action of MPB and to identify potential drug targets for future drug discovery efforts.
Conclusion:
In conclusion, MPB is a synthetic compound that has shown significant potential in various fields such as medicinal chemistry, drug discovery, and cancer research. Its potent anticancer activity, selectivity towards cancer cells, and ability to inhibit amyloid-beta aggregation make it a promising candidate for further research and development. With further research, MPB could potentially be developed into a novel cancer therapy or used in the treatment of other diseases.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. MPB has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MPB has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a significant role in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-[[4-(2-phenoxypropanoylamino)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-16(31-19-8-4-3-5-9-19)22(27)25-18-14-12-17(13-15-18)23(28)26-21-11-7-6-10-20(21)24(29)30-2/h3-16H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMIZVVSGPPDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3'-{[5-bromo-2-(carboxymethoxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164084.png)

![N,N-dimethyl-N'-[2-(5-methyl-2-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4164101.png)
![N'-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164106.png)

![3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4164119.png)

![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4164132.png)
![N'-{2-[4-(benzyloxy)phenoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164139.png)
![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4164140.png)
![N'-[4-(4-allyl-2-methoxyphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164149.png)